A Technical Guide to Hydroxy-PEG1-acid: Properties, Protocols, and Applications in Bioconjugation
A Technical Guide to Hydroxy-PEG1-acid: Properties, Protocols, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG1-acid is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. It features a single ethylene (B1197577) glycol unit (PEG1) flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This structure allows for the sequential and controlled conjugation of two different molecules. The integrated polyethylene (B3416737) glycol (PEG) spacer is a key feature, as it enhances the hydrophilicity and solubility of the resulting conjugate, which can improve pharmacokinetic profiles and reduce the immunogenicity of therapeutic molecules.[1][2]
While the term "Hydroxy-PEG1-acid" is used broadly, it most commonly refers to 3-(2-hydroxyethoxy)propanoic acid . However, other structural isomers and salt forms are also available, which offer different spacer lengths or improved stability.[3][4] Its primary application is as a linker in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a targeting moiety to a payload or another functional molecule.[5][]
Physicochemical Properties
The properties of Hydroxy-PEG1-acid can vary slightly depending on the specific isomer and whether it is in its free acid or salt form. The data for the most common variants are summarized below for easy comparison.
| Property | 3-(2-hydroxyethoxy)propanoic acid | 2-(2-hydroxyethoxy)acetic acid | Hydroxy-PEG1-acid sodium salt |
| CAS Number | 89211-34-7[] | 13382-47-3[1] | 2855229-28-4[3] |
| Molecular Formula | C₅H₁₀O₄[] | C₄H₈O₄[1] | C₅H₉NaO₄[3] |
| Molecular Weight | 134.13 g/mol [] | 120.10 g/mol [1] | 156.11 g/mol [7] |
| Appearance | Colorless to light yellow liquid[] | Solid at room temperature[5] | Solid[3] |
| Density | 1.224 ± 0.06 g/cm³ (Predicted)[] | 1.291 g/cm³ | Not available |
| pKa (Predicted) | 4.26 ± 0.10[] | Not available | Not applicable |
| Boiling Point | 127-130 °C (at 2 Torr)[] | 323.75 °C (at 760 mmHg) | Not available |
| Storage Conditions | 2-8°C or -20°C[] | 2-8°C[1] | -20°C[3] |
Applications in Drug Development
Hydroxy-PEG1-acid is a foundational tool for conjugating molecules in the development of targeted therapeutics.
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Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. Hydroxy-PEG1-acid serves as a non-cleavable linker.[] The carboxylic acid end can be activated to react with amine groups on the antibody (e.g., lysine (B10760008) residues), while the hydroxyl end can be modified to attach to the drug payload. The PEG component helps to mitigate the aggregation often caused by conjugating hydrophobic drugs to antibodies.[8]
-
PROTACs: PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The tunable length and hydrophilicity of PEG-based linkers like Hydroxy-PEG1-acid are critical for optimizing the spatial orientation of the two ligands to form a stable ternary complex, which is essential for efficient protein degradation.
-
PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides is known as PEGylation. This strategy is used to increase the hydrodynamic size of the molecule, which can extend its circulation half-life by reducing renal clearance.[2] It also enhances stability and can mask epitopes to reduce immunogenicity.[8]
Experimental Protocols
General Protocol for Amine Conjugation via EDC/NHS Chemistry
This protocol describes a general two-step method for conjugating the carboxylic acid moiety of Hydroxy-PEG1-acid to a molecule containing a primary amine (e.g., an antibody, protein, or small molecule) using carbodiimide (B86325) chemistry.
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of N-hydroxysuccinimide (NHS) converts it into a more stable, amine-reactive NHS ester.[9] This NHS ester then efficiently reacts with a primary amine at a physiological pH to form a stable amide bond.[10]
Materials:
-
Hydroxy-PEG1-acid (e.g., 3-(2-hydroxyethoxy)propanoic acid)
-
Amine-containing molecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.[5][11]
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0.[12]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0-8.5.[5][11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
-
Purification system (e.g., desalting column, size-exclusion chromatography (SEC), or dialysis cassettes)
Procedure:
Step 1: Activation of Hydroxy-PEG1-acid
-
Equilibrate all reagents (EDC, NHS, Hydroxy-PEG1-acid) to room temperature before opening vials to prevent moisture condensation.[11]
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous solvent immediately before use. EDC is susceptible to hydrolysis.[3]
-
Dissolve the Hydroxy-PEG1-acid in Activation Buffer to a desired concentration (e.g., 10-100 mM).[5] If solubility is an issue, dissolve it first in a minimal amount of DMSO and then dilute with Activation Buffer.
-
Add a 2 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS to the Hydroxy-PEG1-acid solution.[5]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.[10][11]
Step 2: Conjugation to Amine-Containing Molecule
-
Dissolve the amine-containing molecule (e.g., protein) in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).[10] Ensure the buffer is free of extraneous primary amines (e.g., Tris).
-
Immediately add the freshly activated Hydroxy-PEG1-acid solution to the protein solution. A common starting point is a 10 to 20-fold molar excess of the linker over the protein.[10][13] The volume of organic solvent from the linker stock should not exceed 10% (v/v) of the total reaction volume.[10]
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10][11]
Step 3: Quenching and Purification
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.[11][13] This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purify the final conjugate to remove excess linker and reaction byproducts. Use a method appropriate for the conjugate, such as a desalting column for proteins or dialysis.
Mandatory Visualizations
Logical Workflow for Amine Conjugation
The following diagram illustrates the key steps involved in activating Hydroxy-PEG1-acid and conjugating it to an amine-containing molecule.
Caption: Workflow for EDC/NHS-mediated conjugation of Hydroxy-PEG1-acid.
Signaling Pathway Context: PROTAC Mechanism of Action
While not a signaling molecule itself, Hydroxy-PEG1-acid is a critical component of PROTACs, which hijack the cell's ubiquitin-proteasome system.
Caption: The role of a linker in the PROTAC-induced protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Multi-Arm PEGs for ADCs [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
